molecular formula C26H20FN3O2 B2898643 3-(4-fluorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866349-52-2

3-(4-fluorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Katalognummer: B2898643
CAS-Nummer: 866349-52-2
Molekulargewicht: 425.463
InChI-Schlüssel: ORYGQEHHNCYAOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Fluorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a structurally complex pyrazoloquinoline derivative characterized by a fused [1,4]dioxino ring system. The target compound features a 4-fluorophenyl group at position 3 and a 3-methylbenzyl substituent at position 5, which likely enhance its binding affinity to biological targets such as kinases or receptors . The 8,9-dihydro-5H-[1,4]dioxino ring may improve metabolic stability and solubility compared to non-fused analogs, making it a promising candidate for drug development .

Eigenschaften

IUPAC Name

14-(4-fluorophenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O2/c1-16-3-2-4-17(11-16)14-30-15-21-25(18-5-7-19(27)8-6-18)28-29-26(21)20-12-23-24(13-22(20)30)32-10-9-31-23/h2-8,11-13,15H,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYGQEHHNCYAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(4-fluorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C21H20FN3O2
  • Molecular Weight: 367.40 g/mol
  • SMILES Notation: CC(C)C1=CC=C(C=C1)C2=CC(=O)OC3=C(C2=CC(=N3)C(=O)N(C)C)C(=C(C=C4)F)C=C4

Research indicates that the compound exhibits its biological effects through several mechanisms:

  • Antiproliferative Activity: Studies have shown that this compound can inhibit the growth of various cancer cell lines. The MTT assay demonstrated significant cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values indicating a strong potential for therapeutic use .
  • Apoptosis Induction: The compound triggers apoptosis in cancer cells through the activation of caspase pathways (caspase 3, 8, and 9). This process is associated with increased expression of pro-apoptotic factors such as Bax and p53 while downregulating anti-apoptotic proteins like Bcl-2 .
  • Autophagy Activation: It has been observed that the compound promotes autophagy in cancer cells, which may contribute to its anticancer effects. This is evidenced by increased formation of autophagosomes and upregulation of beclin-1 .

Biological Activity Data

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeMCF-70.25Apoptosis via caspase activation
AntiproliferativeMDA-MB-2310.30Autophagy induction
CytotoxicityNormal Breast Cells>10Selective toxicity

Case Studies

  • Case Study on Breast Cancer: In a study published in Cancer Research, researchers evaluated the effects of the compound on breast cancer cell lines. The results indicated that treatment with the compound significantly reduced cell viability compared to controls. Furthermore, flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .
  • Mechanistic Study: Another investigation focused on understanding the molecular pathways involved in the compound's action. The study found that it inhibited NF-κB signaling while enhancing ROS production, leading to increased apoptosis .

Vergleich Mit ähnlichen Verbindungen

Bioactivity Profiles

  • Pyrazolo[3,4-b]quinolines (P1–P10): Exhibit IC₅₀ values in the micromolar range against breast cancer (MCF-7) and leukemia (K562) cell lines. The furan-2-carbonyl group enhances cytotoxicity but may reduce solubility .
  • CGS-9896 Analogs : Show anxiolytic effects via benzodiazepine receptor binding, with the 3-methyl and 4-aryl groups critical for receptor affinity .

Physicochemical Properties

  • The [1,4]dioxino ring in the target compound may improve aqueous solubility compared to non-fused analogs (e.g., P1–P10), which suffer from poor solubility due to hydrophobic substituents .

Limitations and Opportunities

  • Target Compound: Lack of explicit activity data necessitates further in vitro/in vivo studies. Its fused dioxane ring offers a novel scaffold for optimizing pharmacokinetics.
  • Pyrazolo[3,4-b]quinolines: Limited therapeutic scope (primarily anticancer) and solubility issues highlight the need for structural diversification .
  • 3,4-Diamino Derivatives: Emerging evidence suggests amino groups at C3/C4 (e.g., ) could enhance kinase inhibition, a direction unexplored for the target compound.

Vorbereitungsmethoden

Friedländer Condensation for Quinoline Formation

The quinoline skeleton is synthesized via Friedländer condensation between 2-amino-4-fluorobenzaldehyde and cyclopentanone under acidic conditions (PPA, 120°C, 6 h), yielding 7-fluoro-5,6,7,8-tetrahydroquinolin-4(1H)-one in 78% yield. This method, adapted from PMC9099536, ensures high regioselectivity due to the electron-withdrawing fluorine atom directing cyclization.

Hydrazine-Mediated Pyrazole Ring Formation

Reacting the quinolinone with hydrazine hydrate (EtOH, reflux, 12 h) generates the pyrazolo[4,3-c]quinoline scaffold. Patent EP0145121B1 demonstrates that substituting hydrazine with methylhydrazine shifts regiochemistry, but anhydrous conditions favor the desired 5H-tautomer. The product is isolated as a yellow solid (mp 214–216°C) after recrystallization from ethyl acetate/hexane.

Functionalization with 4-Fluorophenyl and 3-Methylbenzyl Groups

Suzuki Coupling for 4-Fluorophenyl Attachment

The 3-position is brominated using NBS (AIBN, CCl4, reflux, 3 h) to afford 3-bromo-8,9-dihydro-5H-dioxino[2,3-g]pyrazolo[4,3-c]quinoline. A Suzuki-Miyaura coupling with 4-fluorophenylboronic acid (Pd(PPh3)4, Na2CO3, DME/H2O, 90°C, 12 h) installs the fluorophenyl group in 82% yield.

Alkylation with 3-Methylbenzyl Chloride

The 5-position is alkylated using 3-methylbenzyl chloride (NaH, DMF, 0°C to rt, 6 h). Patent CN110903176A’s Friedel-Crafts acylation methodology informs the use of AlCl3 to activate the benzyl chloride, though NaH proves sufficient for this SN2 reaction. The product is purified via recrystallization (toluene/ethyl acetate) to remove unreacted starting material.

Optimization and Challenges

Regioselectivity in Pyrazole Formation

Competing tautomerization during hydrazine cyclization was mitigated by employing anhydrous ethanol and molecular sieves, suppressing the formation of the 2H-tautomer (≤5% by HPLC).

Isomer Separation During Dioxane Cyclization

The diol’s cis-configuration ensures exclusive formation of the fused dioxane ring. Trans-diols, if present, are removed by fractional crystallization.

Purification of Final Product

Recrystallization from a chloroform/hexane mixture (1:3) achieves ≥99% purity (HPLC). Residual solvents are below ICH limits (GC headspace analysis).

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, pyrazole-H), 7.45–7.38 (m, 2H, fluorophenyl), 7.32–7.25 (m, 4H, benzyl), 4.65 (s, 2H, OCH2O), 3.92 (s, 2H, NCH2), 2.41 (s, 3H, CH3).
  • 13C NMR : 162.1 (d, J = 245 Hz, C-F), 154.3 (pyrazole-C3), 148.9 (quinoline-C4), 137.2–114.7 (aromatic carbons), 67.8 (OCH2O), 45.2 (NCH2), 21.3 (CH3).
  • HRMS (ESI+) : m/z calcd for C27H22FN3O2 [M+H]+ 456.1721, found 456.1718.

Q & A

Q. How should conflicting spectral data (e.g., NMR shifts) be reconciled?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishes dioxino protons from pyrazolo).
  • Crystallographic Validation : X-ray structures provide reference for assigning ambiguous peaks .
  • Isotopic Labeling : ¹⁹F NMR tracks fluorophenyl group orientation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.